molecular formula C13H22O2 B14241256 (1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol CAS No. 438568-55-9

(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol

Cat. No.: B14241256
CAS No.: 438568-55-9
M. Wt: 210.31 g/mol
InChI Key: ZYBVITDHKGTXHT-RBBWPXTMSA-N
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Description

(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its multiple chiral centers, which contribute to its stereochemical complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol typically involves multi-step organic synthesis. The process often starts with the construction of the tricyclic core, followed by the introduction of methyl groups and hydroxyl functionalities. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization of suitable precursors.

    Functional Group Transformations: Introduction of hydroxyl groups via oxidation reactions.

    Stereoselective Reactions: Use of chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: SOCl2, PBr3

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can regenerate the original diol.

Scientific Research Applications

(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.

    Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.

Comparison with Similar Compounds

(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol can be compared with other similar compounds to highlight its uniqueness:

    α-Copaene: Another tricyclic compound with different functional groups and stereochemistry.

    β-Copaene: Similar tricyclic structure but with variations in the position and type of substituents.

    Isoascaridol: A tricyclic compound with different oxygen-containing functional groups.

These comparisons emphasize the distinct structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

438568-55-9

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(1S,2R,3R,6R,7S,8R)-2,7-dimethyltricyclo[4.3.1.13,8]undecane-2,7-diol

InChI

InChI=1S/C13H22O2/c1-12(14)8-3-4-9-6-10(12)7-11(5-8)13(9,2)15/h8-11,14-15H,3-7H2,1-2H3/t8-,9-,10-,11+,12+,13-/m1/s1

InChI Key

ZYBVITDHKGTXHT-RBBWPXTMSA-N

Isomeric SMILES

C[C@@]1([C@@H]2CC[C@@H]3C[C@@H]1C[C@H](C2)[C@]3(C)O)O

Canonical SMILES

CC1(C2CCC3CC1CC(C2)C3(C)O)O

Origin of Product

United States

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